
Step-by-step guide for the HEDS glutaredoxin
assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydroxyethyl disulfide

Cat. No.: B168008 Get Quote

Application Notes and Protocols
Topic: Step-by-Step Guide for the HEDS Glutaredoxin Assay

Introduction
Glutaredoxins (Grxs) are small oxidoreductase enzymes that are crucial for maintaining the

cellular redox balance by catalyzing the reduction of disulfide bonds in a glutathione (GSH)-

dependent manner. The bis(2-hydroxyethyl)disulfide (HEDS) assay is a widely used, robust,

and cost-effective spectrophotometric method to determine the enzymatic activity of

glutaredoxins.[1][2] This application note provides a detailed protocol for performing the HEDS

glutaredoxin assay, intended for researchers, scientists, and professionals in drug

development.

Principle of the Assay
The HEDS assay measures glutaredoxin activity by monitoring the consumption of NADPH at

340 nm.[3] The assay is based on a coupled enzyme system. Traditionally, it was thought that

HEDS reacts non-enzymatically with GSH to form a mixed disulfide (GSSEtOH), which is the

substrate for glutaredoxin. However, more recent studies suggest that glutaredoxin may directly

catalyze the reduction of HEDS by GSH.[1][2] In either case, the reaction catalyzed by

glutaredoxin produces glutathione disulfide (GSSG). Glutathione reductase (GR) then recycles

the GSSG back to GSH, a process that consumes NADPH. The rate of NADPH oxidation,
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measured as a decrease in absorbance at 340 nm, is directly proportional to the glutaredoxin

activity.[1][3]

Signaling Pathway
Caption: Biochemical pathway of the HEDS glutaredoxin assay.
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Caption: Experimental workflow for the HEDS glutaredoxin assay.

Materials and Reagents
Reagent Stock Concentration Final Concentration

Tris-HCl, pH 8.0 1 M 0.1 M

EDTA 0.5 M 1 mM

NADPH 4 mM 0.1 - 0.4 mM

Reduced Glutathione (GSH) 25 mM 0.05 - 3.0 mM

bis(2-hydroxyethyl)disulfide

(HEDS)
29.4 mM 0.18 - 0.74 mM

Glutathione Reductase (GR) 200 U/mL 1 U/mL

Glutaredoxin (Grx)

Sample/Standard
Varies 10 - 20 nM

Nuclease-free water N/A N/A

Note: All stock solutions should be freshly prepared in assay buffer (0.1 M Tris-HCl, 1 mM

EDTA, pH 8.0) before each experiment.[1]

Experimental Protocol
1. Preparation of Assay Buffer:

Prepare a 0.1 M Tris-HCl buffer containing 1 mM EDTA.

Adjust the pH to 8.0.

This buffer will be used for preparing all subsequent reagents.

2. Sample Preparation:

For tissue samples, homogenize in a cold buffer (e.g., 100 mM Tris-HCl, pH 7.8 with

protease inhibitors) and centrifuge at 10,000 x g for 15 minutes at 4°C.[4]
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For cell lysates, collect cells by centrifugation, homogenize the pellet in cold buffer, and

centrifuge to remove debris.[4]

Determine the protein concentration of the supernatant.

Dilute the sample to the desired concentration (e.g., 10-20 nM of Grx) in the assay buffer.

3. Assay Procedure:

The assay is typically performed in a 96-well microplate or a cuvette at 25°C.

The final reaction volume is usually 200 µL for a microplate or 1 mL for a cuvette.[3]

a. Preparation of the Reaction Mixture:

In each well or cuvette, prepare a reaction mixture containing the assay buffer, NADPH,
GSH, and HEDS at their final concentrations as specified in the table above.
A typical reaction mixture (for a 1 mL final volume) would include:
100 µL of 1 M Tris-HCl, pH 8.0
2 µL of 0.5 M EDTA
25 µL of 4 mM NADPH
40 µL of 25 mM GSH
25 µL of 29.4 mM HEDS
Nuclease-free water to bring the volume to just under 1 mL (before adding GR and Grx).

b. Pre-incubation:

Pre-incubate the mixture of NADPH, GSH, and HEDS for 2 minutes at 25°C.[1] This step
allows for the non-enzymatic formation of the mixed disulfide, GSSEtOH, which is
considered a substrate for Grx.[1]

c. Baseline Measurement:

Add glutathione reductase (GR) to the pre-incubated mixture to a final concentration of 1
U/mL.
Record the baseline absorbance at 340 nm for 30 seconds.[1] There should be a stable
baseline.

d. Initiation of the Reaction:
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Start the reaction by adding the glutaredoxin sample (e.g., 10-20 µL of a diluted sample to
reach a final concentration of 10-20 nM).
Immediately start monitoring the decrease in absorbance at 340 nm.

4. Data Collection:

Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate

reader or a spectrophotometer.

The rate of decrease in absorbance should be linear during the initial phase of the reaction.

Data Analysis
Calculate the rate of NADPH oxidation (ΔA340/min):

Determine the slope of the linear portion of the absorbance versus time curve.

Subtract the background rate (from a control well without Grx) from the sample rate.

Calculate Glutaredoxin Activity:

Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of

NADPH consumption.

The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.[3]

Activity (µmol/min/mL or U/mL) = (ΔA340/min) / (6.22 * path length in cm)

To express the activity as specific activity (U/mg), divide the activity by the protein

concentration of the sample in mg/mL.

Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)

Summary of Quantitative Data
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Parameter Recommended Range Reference

Wavelength 340 nm [3]

Temperature 25 °C [1]

pH 8.0 [1][3]

Final NADPH Concentration 0.1 - 0.4 mM [1][3]

Final GSH Concentration 0.05 - 3.0 mM [1]

Final HEDS Concentration 0.18 - 0.74 mM [1]

Final GR Concentration 1 U/mL [1]

Final Grx Concentration 10 - 20 nM [1]

Pre-incubation Time 2 minutes [1]

Data Collection Interval 15 - 30 seconds -

Total Assay Time 5 - 10 minutes -

Troubleshooting
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Issue Possible Cause Solution

No or low activity Inactive Grx enzyme.

Use a fresh enzyme

preparation. Ensure proper

storage conditions (-80°C).

Include a positive control with

known activity.

Incorrect buffer pH.
Prepare fresh buffer and verify

the pH is 8.0.

Degraded NADPH or GSH.

Prepare fresh stock solutions

of NADPH and GSH before

each experiment.

High background rate
Contamination of reagents with

GSSG.
Use high-purity reagents.

Spontaneous reduction of

HEDS by GSH.

The pre-incubation step should

be consistent. Ensure the

baseline is stable before

adding Grx.

Non-linear reaction rate
Substrate depletion (NADPH

or HEDS).

Use a lower concentration of

Grx or a shorter assay time to

ensure the reaction rate is

measured in the initial linear

phase.

Enzyme instability.
Keep enzyme solutions on ice

until use.

High variability between

replicates
Pipetting errors.

Use calibrated pipettes and

ensure thorough mixing of

reagents in the wells.

Inconsistent incubation times.

Use a multichannel pipette for

adding reagents to multiple

wells simultaneously to ensure

consistent timing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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